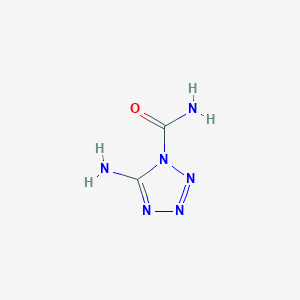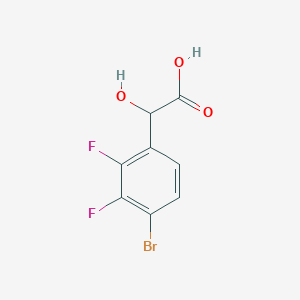
4-Bromo-2,3-difluoromandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-difluoromandelic Acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoromandelic Acid typically involves the bromination and fluorination of mandelic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps such as quenching, phase separation, extraction, drying, filtration, and concentration .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluoromandelic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-2,3-difluoromandelic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2,3-difluoromandelic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic Acid
- 2,3-Difluoromandelic Acid
- 4-Bromo-2,3-difluorobenzoic Acid
Comparison: 4-Bromo-2,3-difluoromandelic Acid is unique due to the specific positioning of bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C8H5BrF2O3 |
|---|---|
Molecular Weight |
267.02 g/mol |
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
DKFUXMLNQKFFBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
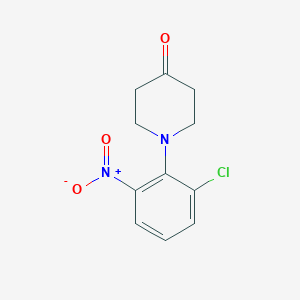
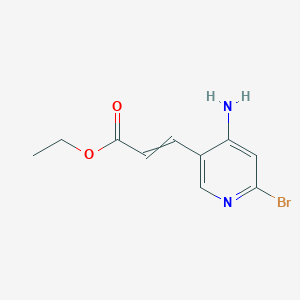
![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)

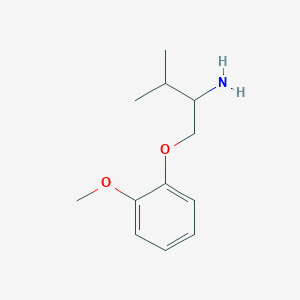
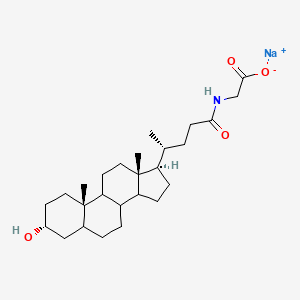
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
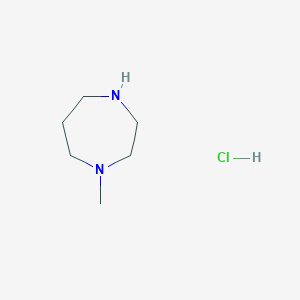

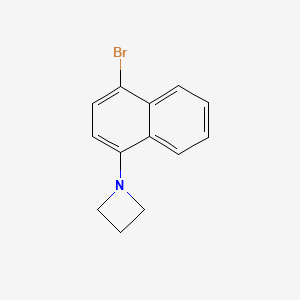
![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)
